molecular formula C10H13BrN2O4 B13648375 (4-Nitrophenyl)methyl 2-aminopropanoate;hydrobromide

(4-Nitrophenyl)methyl 2-aminopropanoate;hydrobromide

Cat. No.: B13648375
M. Wt: 305.12 g/mol
InChI Key: FRFKXOAGURTONY-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-aminopropanoate;hydrobromide is a chemical compound that combines a nitrophenyl group with an aminopropanoate ester, stabilized as a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2-aminopropanoate;hydrobromide typically involves the esterification of 2-aminopropanoic acid with (4-nitrophenyl)methanol, followed by the formation of the hydrobromide salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2-aminopropanoate;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(4-Nitrophenyl)methyl 2-aminopropanoate;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug that can be metabolized into active pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-aminopropanoate;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.

    3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features, used in research and development.

Uniqueness

(4-Nitrophenyl)methyl 2-aminopropanoate;hydrobromide is unique due to its combination of a nitrophenyl group and an aminopropanoate ester, which imparts specific chemical and biological properties. Its hydrobromide salt form enhances its stability and solubility, making it suitable for various applications in research and industry.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-aminopropanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKXOAGURTONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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